3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one
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Overview
Description
3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core structure substituted with a 2-ethylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with 2-ethylpiperidine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline core, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups.
Scientific Research Applications
3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their pharmacological activities, including antifibrotic and antitumor properties.
Benzimidazole derivatives: Exhibiting a wide range of biological activities, such as antimicrobial and antiviral effects.
Uniqueness
3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its quinoxaline core, combined with the 2-ethylpiperidin-1-yl group, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-ethylpiperidin-1-yl)-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-11-7-5-6-10-18(11)14-15(19)17-13-9-4-3-8-12(13)16-14/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKJNQWBCMRXFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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